Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- is a compound belonging to the class of organosulfur compounds known as benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a hydroxyl group at the 4th position, a butyl group at the 5th position, and a methoxy group at the 7th position on the benzothiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- can be achieved through various synthetic routes. One common method involves the aryne reaction with alkynyl sulfides. This reaction is performed using o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the aryne reaction allows for efficient production of this compound with high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can introduce various functional groups at different positions on the benzothiophene ring.
Wissenschaftliche Forschungsanwendungen
Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(b)thiophene: The parent compound without the hydroxyl, butyl, and methoxy substituents.
Benzo(b)thiophene-4-ol: Similar compound with only the hydroxyl group at the 4th position.
Benzo(b)thiophene-5-butyl: Similar compound with only the butyl group at the 5th position.
Benzo(b)thiophene-7-methoxy: Similar compound with only the methoxy group at the 7th position.
Uniqueness
Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- is unique due to the specific combination of substituents on the benzothiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
99107-51-4 |
---|---|
Molekularformel |
C13H16O2S |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
5-butyl-7-methoxy-1-benzothiophen-4-ol |
InChI |
InChI=1S/C13H16O2S/c1-3-4-5-9-8-11(15-2)13-10(12(9)14)6-7-16-13/h6-8,14H,3-5H2,1-2H3 |
InChI-Schlüssel |
NIYUQHLFECQAAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C2C(=C1O)C=CS2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.